

Linaprazan glurate (X842) discovery and development history

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Compound of Interest

Compound Name: *Linaprazan*

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An In-Depth Technical Guide to the Discovery and Development of **Linaprazan** Glurate (X842)

Introduction

Linaprazan glurate, also known as X842, is a next-generation, potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related gastrointestinal disorders, primarily erosive esophagitis (EE) and gastroesophageal reflux disease (GERD).[1][2][3] It represents a significant evolution from traditional proton pump inhibitors (PPIs) by offering a distinct mechanism of action that results in a more rapid and sustained control of gastric acid.[1][4][5][6] This technical guide details the comprehensive history of **Linaprazan** glurate, from the initial discovery of its parent compound by AstraZeneca to its current late-stage clinical development by Cinclus Pharma and its partners.[1][7][8]

Discovery and Early Development: The Linaprazan Era

The journey of **Linaprazan** glurate begins with its active metabolite, **linaprazan** (AZD0865).[1][9]

- 2001-2005: AstraZeneca's Initiative: AstraZeneca originally developed **linaprazan** with the goal of creating a successor to its highly successful PPIs, Losec (omeprazole) and Nexium (esomeprazole).[1] During this period, **linaprazan** was extensively studied.[1]

- Extensive Early Phase Trials: AstraZeneca conducted 23 Phase I studies involving over 600 subjects and two Phase II studies with approximately 2,000 patients.[1][8][10] These trials demonstrated that **linaprazan** was well-tolerated, had a rapid onset of action, and achieved its full effect from the first dose.[1][10]
- Project Discontinuation: Despite these promising early results, AstraZeneca decided to halt the **linaprazan** project in 2005.[1] Phase II studies had not demonstrated superior efficacy in esophagitis healing compared to esomeprazole.[5] Furthermore, **linaprazan's** rapid excretion from the body resulted in a short duration of acid inhibition, limiting its therapeutic potential.[9]

The Prodrug Innovation: Emergence of Linaprazan Glurate (X842)

Recognizing the potential of the core molecule but also its pharmacokinetic limitations, a new strategy was devised.

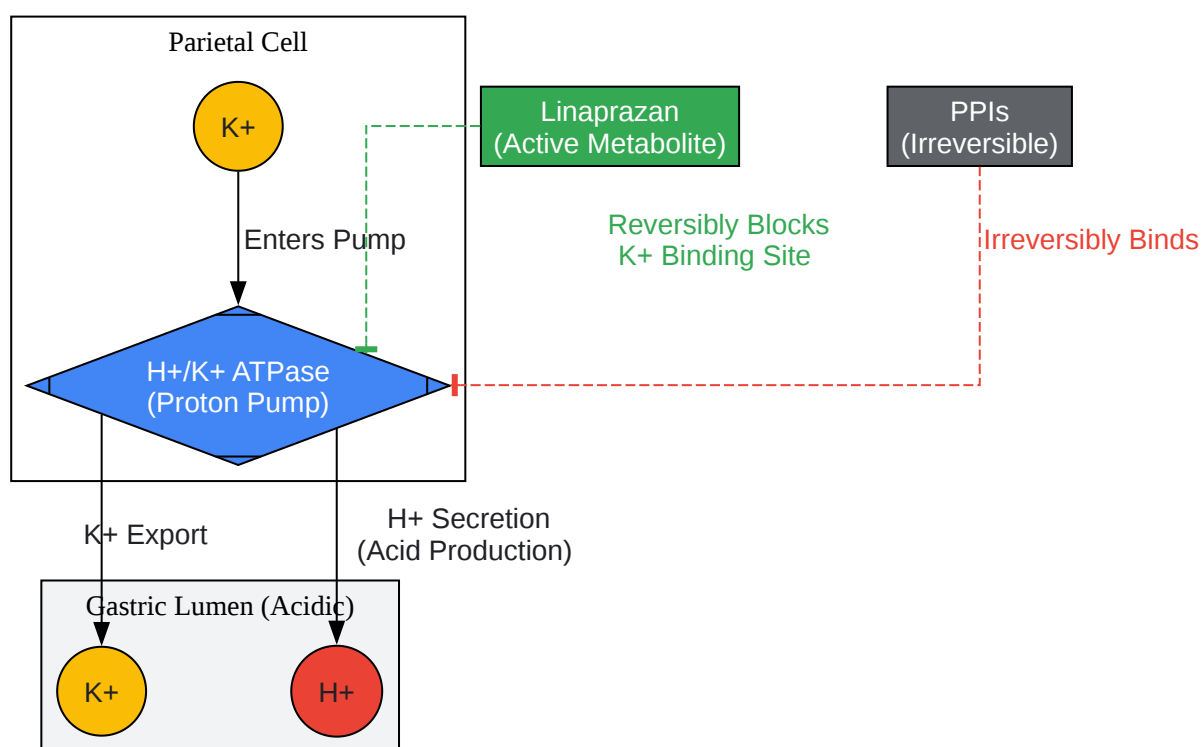
- Cinclus Pharma's Vision: In 2014, Cinclus Pharma was founded by former AstraZeneca employees who believed in the potential of **linaprazan**. [2] They acquired the rights to two prodrugs of **linaprazan**. [1]
- The Prodrug Approach: To overcome the short half-life of **linaprazan**, its structure was modified through esterification with glutaric acid to create **Linaprazan** glurate (X842). [5][6] This modification was designed to create a more favorable pharmacokinetic profile, specifically a longer plasma residence time, which would enhance its therapeutic effect. [1][5] **Linaprazan** glurate is rapidly absorbed and then converted via enzymatic cleavage into its active metabolite, **linaprazan**, allowing for both a fast onset and a prolonged duration of action. [5][6]

Mechanism of Action: A Potassium-Competitive Acid Blocker (P-CAB)

Linaprazan glurate operates via a mechanism distinct from that of PPIs.

- Targeting the Proton Pump: Both P-CABs and PPIs target the H⁺/K⁺-ATPase (the proton pump) in gastric parietal cells, which is the final step in gastric acid production. [3][4]

- Reversible vs. Irreversible Inhibition: PPIs bind covalently and irreversibly to the proton pump.[4][5] In contrast, P-CABs like **linaprazan** bind ionically and reversibly to the potassium-binding site of the pump, competitively inhibiting its action.[1][3][4][5]
- Key Advantages: This reversible, competitive binding gives P-CABs several advantages, including a rapid onset of action and the ability to inhibit newly synthesized proton pumps without requiring acid activation.[1][4]



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Figure 1: Mechanism of Action of **Linaprazan** vs. PPIs.

Preclinical and Pharmacological Profile

Pharmacokinetics (ADME)

Studies in rats have elucidated the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of **Linaprazan** glurate.

- Absorption and Metabolism: Following oral administration, **Linaprazan** glurate (X842) is rapidly absorbed, but plasma concentrations of the prodrug itself are very low.^{[5][6]} It is quickly hydrolyzed by the CES2 enzyme into its active form, **linaprazan**.^[9] The concentration of **linaprazan** in the blood is significantly higher than that of the prodrug.^[5]
- Distribution: The drug-related substances are primarily concentrated in the stomach, eyes, liver, and intestines.^[9]
- Excretion: The majority of the dose is excreted via feces.^[9]

Table 1: Pharmacokinetic Parameters of **Linaprazan** after Single Oral Dose of X842 in Rats^[5]

Dose (mg/kg)	Sex	Tmax (h)	Cmax (ng/mL)	AUC (0-24h) (h*ng/mL)	t1/2 (h)
0.6	Male	2.0	28.5	104.5	2.0
0.6	Female	4.0	58.7	406.8	2.1
2.4	Male	4.0	159.2	942.8	2.7
2.4	Female	6.0	260.0	2133.7	4.1
9.6	Male	4.0	465.8	3550.2	2.5
9.6	Female	4.0	655.8	5732.2	3.4

In Vitro Efficacy

The inhibitory potential of **Linaprazan** glurate and its metabolite was assessed by measuring their effect on H⁺/K⁺-ATPase activity.

Table 2: In Vitro H⁺/K⁺-ATPase Inhibitory Activity^{[4][5]}

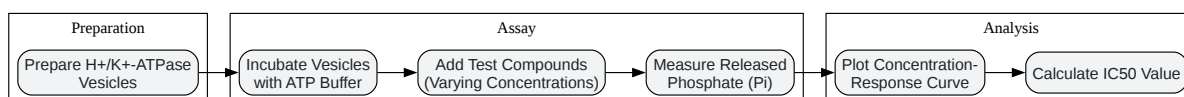
Compound	IC50 Value (nM)	95% Confidence Interval (nM)
Vonoprazan	17.15	10.81–26.87
Linaprazan	40.21	24.02–66.49
X842	436.20	227.3–806.6

These results show that the prodrug X842 is a weak inhibitor in vitro, confirming its primary role is to deliver the more potent active metabolite, **linaprazan**.

Experimental Protocol: H⁺/K⁺-ATPase Inhibition Assay

The following protocol outlines the method used to determine the in vitro inhibitory potency.

- **Enzyme Preparation:** H⁺/K⁺-ATPase-rich vesicles are prepared from the gastric mucosa of hogs or rabbits.
- **Reaction Mixture:** The vesicles are incubated in a reaction buffer containing ATP and other necessary cofactors.
- **Compound Addition:** Test compounds (X842, **linaprazan**, vonoprazan) are added at various concentrations to the reaction mixture. The experiment is run in the presence and absence of potassium ions (K⁺) to confirm K⁺-competitive inhibition.
- **Activity Measurement:** ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric assay.
- **Data Analysis:** The concentration-response curves are plotted, and the IC₅₀ values (the concentration of the compound that inhibits 50% of the enzyme activity) are calculated.^{[4][5]}



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Figure 2: Experimental Workflow for H⁺/K⁺-ATPase Inhibition Assay.

Clinical Development Program

Linaprazan glurate has progressed through a structured clinical trial program in both China and the West.

Phase I Trials

The first-in-human studies for **Linaprazan** glurate began in February 2017.^[10] Multiple single ascending dose (SAD) and multiple ascending dose (MAD) studies were completed, establishing the drug's safety, tolerability, and dose-dependent control over gastric pH.^{[10][11]}

Phase II Trials

Several Phase II studies were conducted to determine the optimal dose and compare efficacy against standard PPI therapy.

- NCT04531475 (China): This randomized, double-blind study compared two doses of X842 (50 mg and 100 mg daily) against lansoprazole (30 mg daily) in 90 patients with erosive esophagitis (LA grades A-D) for 4 weeks.^{[12][13][14]}
- LEED Study (US/Europe): Initiated in 2021, this dose-ranging study evaluated four different dosing regimens of **Linaprazan** glurate against lansoprazole.^{[10][15]} The primary endpoint was the 4-week endoscopic healing rate. For patients with severe EE (LA grades C/D), the highest healing rate in a **Linaprazan** glurate group was 89%, compared to just 38% for lansoprazole.^[10]

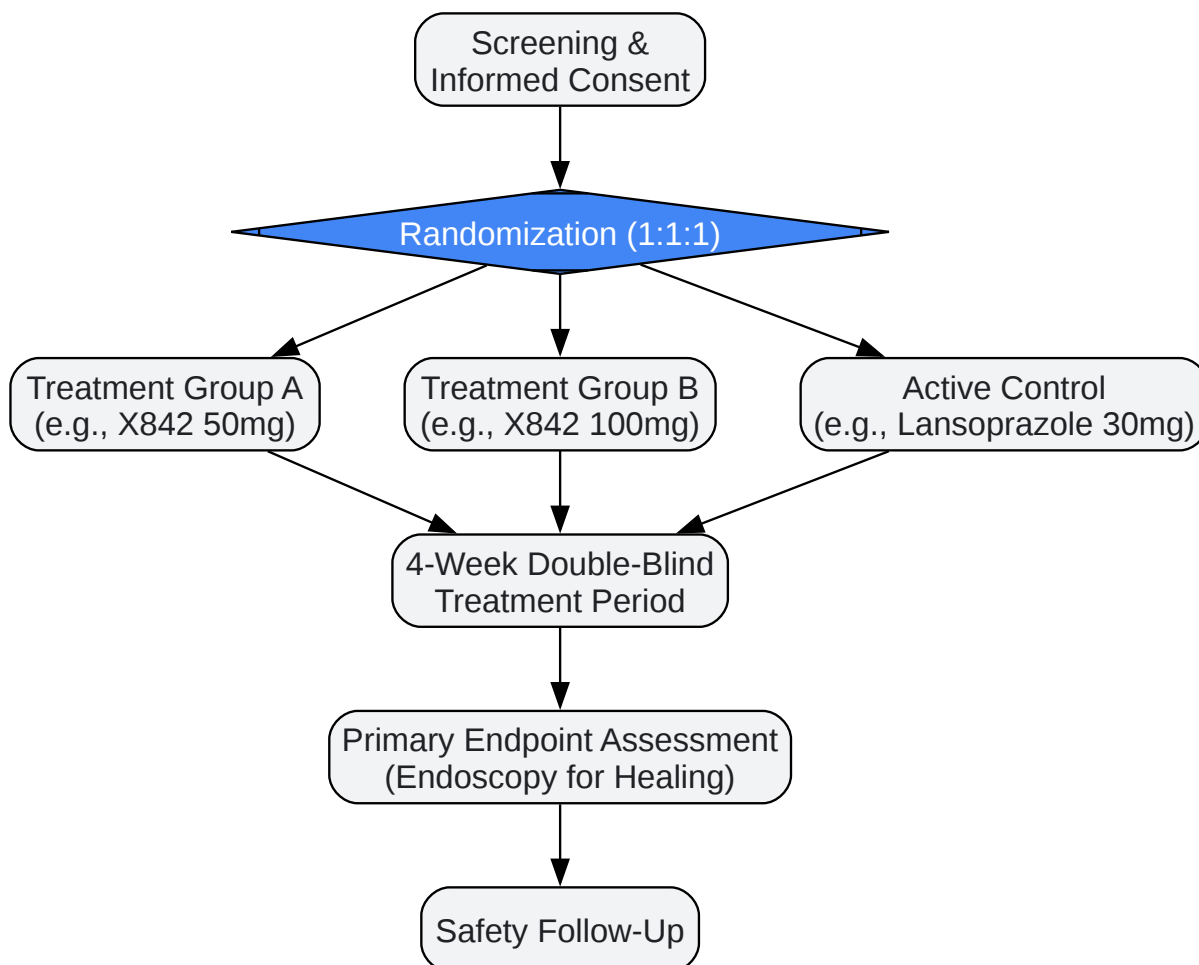
Table 3: Phase II 4-Week Healing Rates in Erosive Esophagitis (ITT Analysis)

Study	Treatment Group	Healing Rate (%)	Patient Count (Healed/Total)
NCT04531475 (China)	X842 50 mg	93.6%	29/31
X842 100 mg	79.3%	23/29	N/A
Lansoprazole 30 mg	80.0%	24/30	
LEED Study (US/EU)	Linaprazan Glurate 75 mg	78.0%	N/A
Lansoprazole	60.6%	N/A	

Phase III Trials

Based on successful Phase II results, the program has advanced to Phase III.

- NCT07079540 (HEEALING 1): This pivotal Phase III trial, initiated in September 2025, is a multicenter, randomized, double-blind study comparing X842 capsules (50 mg) to lansoprazole (30 mg) for the treatment of reflux esophagitis over 4 to 8 weeks.[\[10\]](#)[\[16\]](#)
- Future Indications: Phase III trials are also being planned for other indications, including the eradication of *Helicobacter pylori* and the treatment of duodenal ulcers.[\[17\]](#)



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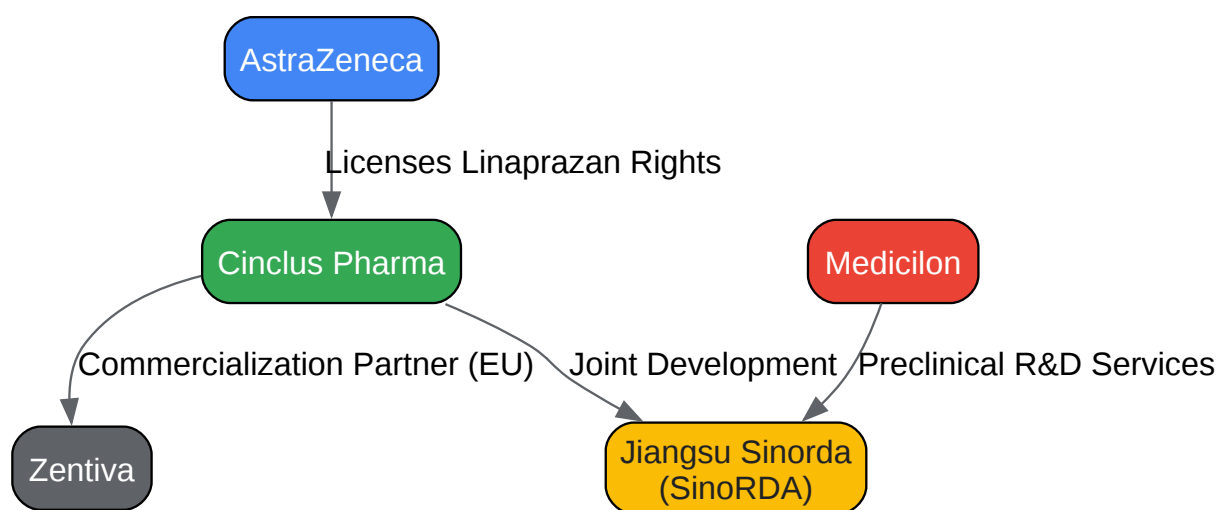
Figure 3: Generalized Workflow for a Phase II Clinical Trial.

Key Milestones, Naming, and Partnerships

The development of **Linaprazan** glurate has been marked by strategic partnerships and key regulatory milestones.

- Original Development: **Linaprazan** developed by AstraZeneca (2001-2005).[1]
- Company Founding: Cinclus Pharma founded (2014) and acquires rights to **linaprazan** prodrugs.[1][2]

- **Joint Development:** A joint development effort was initiated between Cinclus Pharma and Guizhou SinoRDA Biotechnology Co., Ltd. (and its subsidiary Shanghai Sinorda).[2][17] Medicilon provided comprehensive preclinical R&D services to SinoRDA.[17]
- **INN Designation:** In September 2021, the World Health Organization (WHO) officially designated the International Nonproprietary Name (INN) as "**linaprazan** glurate," replacing the internal designation X842.[8]
- **Commercialization Partnership:** In May 2025, Cinclus Pharma partnered with Zentiva for the commercialization of **Linaprazan** glurate in Europe.[2]
- **Regulatory Approval:** The National Medical Products Administration (NMPA) in China approved **Linaprazan** glurate capsules for the treatment of reflux esophagitis.[3][17]



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Figure 4: Key Development and Partnership Relationships.

Conclusion

The history of **Linaprazan** glurate (X842) is a compelling example of pharmaceutical innovation, demonstrating how a promising but flawed compound can be successfully revitalized through a prodrug strategy. By improving the pharmacokinetic profile of the parent molecule, **linaprazan**, developers have created a potent P-CAB with a rapid onset and

sustained duration of action. Extensive preclinical and clinical data have shown its potential to offer superior efficacy, particularly in patients with severe erosive esophagitis, addressing a significant unmet medical need. With a robust clinical program and strategic partnerships in place, **Linaprazan** glurate is poised to become a significant new option in the therapeutic landscape for acid-related diseases.

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